1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6ClF3O It is a derivative of ethanone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, while the ethanone moiety is trifluorinated
Preparation Methods
The synthesis of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylphenyl and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A catalyst such as aluminum chloride (AlCl3) is often used to facilitate the acylation reaction.
Procedure: The 2-chloro-5-methylphenyl is reacted with trifluoroacetic anhydride in the presence of AlCl3. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-5-methylphenyl isocyanate and 2-chloro-5-methylphenol share structural similarities.
Uniqueness: The trifluoromethyl group in this compound imparts unique chemical properties, including increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C9H6ClF3O |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
YFJVANJWOCSPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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